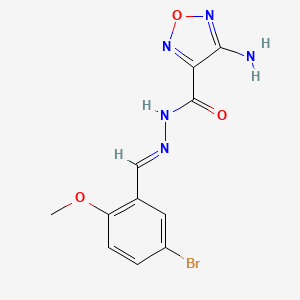![molecular formula C19H20N2O4 B5505248 methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate" often involves complex synthetic routes that leverage the reactivity of dibenzoazepine cores. A representative synthesis involves acid-catalyzed intramolecular Friedel-Crafts cyclization, starting from precursors such as 2-allylphenylamine and methyl 2-bromo-2-phenylacetate, leading to diastereoisomers of related dibenzoazepine derivatives (Acosta Quintero et al., 2016). Such methods highlight the complexity and versatility of synthetic approaches to access the dibenzoazepine framework.
Molecular Structure Analysis
The molecular structure of dibenzoazepine derivatives reveals interesting features such as the adoption of conformations intermediate between boat and twist-boat forms for the azepine ring. This structural aspect is crucial for understanding the molecule's reactivity and interaction potential. For instance, the minor diastereoisomer of an 11-ethyl derivative of dibenzoazepine showcases the azepine ring in a conformation allowing for specific hydrogen bonding patterns, leading to complex sheet formations (Acosta Quintero et al., 2016).
Chemical Reactions and Properties
Dibenzoazepine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For example, they can participate in reactions leading to the formation of ethyl carboxylate derivatives or N-acetyl derivatives through further functionalization of the azepine ring (Acosta Quintero et al., 2019). These reactions are indicative of the compound's versatility in synthetic chemistry, offering pathways to a range of structurally diverse and potentially bioactive molecules.
Applications De Recherche Scientifique
Pharmacological Potential of Derivatives : Some derivatives of this compound, like ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, have been explored for their pharmacological potential. These derivatives have undergone various chemical modifications to assess their effects in preliminary pharmacological studies (Chapman et al., 1971).
Photolysis of Aryl Azides : Research on the photolyses of aryl azides with electron-withdrawing substituents, including derivatives of this compound, has provided insights into the formation of products like 3-substituted 2-methoxy-3H-azepines (Purvis et al., 1984).
Synthesis and Chemical Structure Analysis : The synthesis of related compounds like 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine has been detailed, emphasizing its significance as an intermediate in the preparation of novel chemical structures (Kimura & Morosawa, 1979).
Diastereoisomeric Forms and Potential Bioactivity : Studies on diastereoisomeric forms of related compounds, such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, have been conducted. These compounds show potential in the treatment of various diseases and are precursors in the synthesis of anti-allergenic, antidepressant, and antihistaminic drugs (Quintero et al., 2016).
Synthesis of Pyrano[4,3‐b]Azepines : The compound has been involved in the synthesis of pyrano[4,3‐b]azepines, which are intensely colored and contain unusual structural features. This research contributes to the development of new compounds with potential applications in various fields (Tückmantel, 1994).
Novel Anticholinesterase Agents : Derivatives of the compound have been studied for their anticholinesterase activity, showing potential as potent inhibitors of enzymes like acetyl- and butyrylcholinesterase, which have implications in conditions like Alzheimer's disease (Luo et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-25-18(22)20-15-11-10-14-9-8-13-6-4-5-7-16(13)21(17(14)12-15)19(23)24-2/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDVCFMNPGWLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)



![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)